4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde: is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a biphenyl group substituted with a dioxaborolane ring and an aldehyde functional group
Mechanism of Action
Target of Action
Similar compounds are known to be involved in borylation reactions at the benzylic c-h bond of alkylbenzenes .
Mode of Action
This compound interacts with its targets through a process known as borylation. It forms pinacol benzyl boronate when it reacts at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . This reaction is part of the broader Suzuki-Miyaura coupling reactions .
Biochemical Pathways
The borylation reaction it participates in is a key step in various synthetic pathways, particularly in the synthesis of biaryl compounds .
Result of Action
The primary result of the action of this compound is the formation of pinacol benzyl boronate . This product is a key intermediate in various synthetic pathways, particularly in the synthesis of biaryl compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the borylation reaction it participates in requires the presence of a palladium catalyst . Additionally, the compound should be stored under inert gas and in a cool, dry place to maintain its stability .
Biochemical Analysis
Biochemical Properties
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds. This compound can also interact with enzymes and proteins that facilitate these reactions, enhancing the efficiency and selectivity of the process . The nature of these interactions often involves the formation of transient complexes between the boronic ester group and the active sites of the enzymes or proteins.
Cellular Effects
The effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, its interaction with cellular proteins can lead to alterations in cell signaling cascades, impacting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the boronic ester group to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context of the interaction . Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to the formation of by-products that can affect its activity . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.
Metabolic Pathways
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. For example, the compound can be metabolized by enzymes involved in oxidative stress responses, leading to changes in the cellular redox state .
Transport and Distribution
Within cells and tissues, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation within different cellular compartments. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The compound’s localization can also affect its interactions with other biomolecules, modulating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde typically involves the following steps:
Formylation Reaction: The aldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent (DMF and POCl3) or other formylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts (Pd(PPh3)4), aryl halides
Major Products Formed
Oxidation: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carboxylic acid
Reduction: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-methanol
Substitution: Various biaryl derivatives
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an amino group instead of an aldehyde.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but without the biphenyl group.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a biphenyl group.
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde is unique due to the combination of its boronic ester and aldehyde functional groups, along with the biphenyl backbone. This combination provides a versatile platform for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
5-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)17-11-10-15(12-16(17)13-21)14-8-6-5-7-9-14/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIZJRQAOJBSCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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